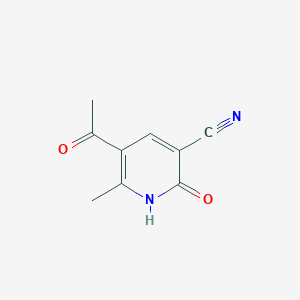

5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Description

The exact mass of the compound 5-Acetyl-2-hydroxy-6-methylnicotinonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-acetyl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-8(6(2)12)3-7(4-10)9(13)11-5/h3H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPHCKZKXAHIRPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)C#N)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377552 | |

| Record name | 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52600-53-0 | |

| Record name | 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Acetyl-2-hydroxy-6-methylnicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS No. 52600-53-0)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, identified by the CAS number 52600-53-0, represents a cornerstone heterocyclic compound with significant implications for synthetic and medicinal chemistry. Its unique structural arrangement, featuring a dihydropyridine core functionalized with acetyl, methyl, and cyano groups, imparts a versatile reactivity profile. This makes it a highly sought-after intermediate in the construction of a diverse array of bioactive molecules. This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its established and potential applications in drug discovery and development, with a focus on its role in creating novel anti-inflammatory and antimicrobial agents.[1]

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development.

| Property | Value | Source |

| CAS Number | 52600-53-0 | |

| Molecular Formula | C₉H₈N₂O₂ | |

| Molecular Weight | 176.17 g/mol | |

| Appearance | Off-white needles | |

| Melting Point | 233-235 °C | |

| Boiling Point | 359.4 °C at 760 mmHg | |

| Density | 1.25 g/cm³ |

Synthesis and Mechanistic Insights

The synthesis of this compound is a critical aspect of its utility. While various methods can be envisioned for the construction of the dihydropyridine ring, a common and efficient approach involves a multicomponent reaction. A plausible and widely utilized synthetic strategy is the reaction of a β-ketoester or a related active methylene compound with an aldehyde and a nitrile-containing species.

A proposed synthetic pathway involves the condensation of acetylacetone with cyanoacetamide in the presence of a suitable base. The mechanism likely proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and dehydration to yield the dihydropyridine ring.

Caption: Plausible synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed):

This protocol is based on established methodologies for the synthesis of related dihydropyridine derivatives and serves as a robust starting point for optimization.

Materials:

-

Acetylacetone

-

Cyanoacetamide

-

Piperidine (or another suitable base)

-

Ethanol (or another suitable solvent)

-

Hydrochloric acid (for workup)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of acetylacetone and cyanoacetamide in ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound as off-white needles.

Self-Validation: The purity of the synthesized compound should be verified by determining its melting point and comparing it to the literature value. Further characterization by spectroscopic methods (NMR, IR, and MS) is essential to confirm the structure.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the unambiguous identification and quality control of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule. Key expected peaks include:

-

A strong absorption for the C≡N (nitrile) stretch.

-

Strong absorptions for the C=O (acetyl and lactam) stretches.

-

N-H stretching vibrations for the dihydropyridine ring.

-

C-H stretching and bending vibrations for the methyl and acetyl groups.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide information on the number and types of protons and their connectivity. Expected signals would include singlets for the methyl and acetyl protons, and a signal for the vinyl proton on the dihydropyridine ring. The NH proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbonyl carbons, the nitrile carbon, and the carbons of the dihydropyridine ring and the methyl and acetyl groups.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (176.17 g/mol ) and can provide information about its fragmentation pattern, further aiding in structural confirmation.

Applications in Drug Discovery and Development

The dihydropyridine scaffold is a "privileged structure" in medicinal chemistry, with numerous approved drugs containing this core moiety.[2] this compound serves as a versatile starting material for the synthesis of a wide range of biologically active compounds.

Anti-inflammatory Agents

Derivatives of dihydropyridines have shown significant promise as anti-inflammatory agents.[3] The mechanism of action for some dihydropyridine-based anti-inflammatory drugs is linked to their ability to modulate calcium channels, which play a crucial role in inflammatory signaling pathways. Furthermore, some dihydropyridines can induce the release of nitric oxide (NO) from the vascular endothelium, a molecule with complex roles in inflammation.[2] The anti-inflammatory effects of certain 1,4-dihydropyridine derivatives have been demonstrated to involve the reduction of pro-inflammatory mediators like nitric oxide and cytokines (e.g., TNF-α and IL-6), and the promotion of an anti-inflammatory macrophage phenotype.[4]

Caption: Potential mechanisms of anti-inflammatory action of dihydropyridine derivatives.

Antimicrobial Agents

The dihydropyridine scaffold has also been explored for the development of novel antimicrobial agents.[5] Derivatives have demonstrated activity against a range of bacteria, including both Gram-positive and Gram-negative strains.[5] One identified mechanism of action for certain dihydropyridine derivatives against Helicobacter pylori is the inhibition of the essential response regulator HsrA, which is crucial for the bacterium's survival.[6] This provides a promising avenue for the development of new antibiotics with novel targets, which is critical in the face of rising antimicrobial resistance. The antimicrobial activity of 1,4-dihydropyridine derivatives can be influenced by the nature of the substituents on the dihydropyridine ring.

Caption: A potential mechanism of antimicrobial action for dihydropyridine derivatives.

Other Therapeutic Areas

The versatility of the this compound scaffold extends beyond anti-inflammatory and antimicrobial applications. Its derivatives are being investigated for a range of other therapeutic uses, including treatments for neurological disorders.[1] The dihydropyridine core is famously associated with calcium channel blockers used in the management of hypertension.[7]

Future Perspectives and Conclusion

This compound is a molecule of significant interest to the scientific and drug development communities. Its straightforward synthesis and the amenability of its functional groups to further chemical modification make it an ideal scaffold for the generation of compound libraries for high-throughput screening. The established and emerging biological activities of dihydropyridine derivatives, particularly in the realms of inflammation and infectious diseases, underscore the continued importance of this compound as a key building block in the quest for novel therapeutics. Future research will undoubtedly focus on the synthesis of new derivatives with enhanced potency and selectivity, as well as a deeper investigation into their mechanisms of action to guide rational drug design.

References

-

Chem-Impex International. This compound. [Link]

-

Finetech Industry Limited. This compound. [Link]

- Nyapola, C., Zamisa, S. J., Omondi, B., & Njogu, E. M. (2025). 5-Acetyl-2-amino-4-(2-fluorophenyl)-6-methyl-4H-pyran-3-carbonitrile dichloromethane hemisolvate.

- Krasovska, M. V., et al. (2022). 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione: Multicomponent Synthesis, Structure and Predicted Biological Activity. Molbank, 2022(3), M1437.

- Zarghi, A., & Arfaei, S. (2011). The expanding role of pyridine and dihydropyridine scaffolds in drug design. Scientia Pharmaceutica, 79(4), 775–804.

- González, J. C., et al. (2022). 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori. Frontiers in Microbiology, 13, 888363.

- The Royal Society of Chemistry. (2023). S1 Copies of by 1H and 13C NMR spectra.

-

ResearchGate. antimicrobial activity of dihydropyridine derivatives against selected clinical isolates of Pseudomonas aeruginosa Strains Drugs. [Link]

- de Oliveira, R. J., et al. (2023). Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives. Fundamental & Clinical Pharmacology, 37(4), 736–748.

- Olejníková, P., et al. (2015). Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. Molecules, 20(8), 13694–13713.

- Singh, R., & Kaur, H. (2018). Synthesis and anti-inflammatory activity of 1-4-dihydropyridines. Journal of Applied Pharmaceutical Science, 8(9), 074-081.

-

Semantic Scholar. Dihydropyridines as Calcium Channel Blockers: An Overview. [Link]

-

ResearchGate. Antimicrobial Activity of Some Derivatives of 1,4-Dihydropyridines. [Link]

-

Taylor & Francis Online. Dihydropyridine – Knowledge and References. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Dual mode of action of dihydropyridine calcium antagonists: a role for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to 5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Scaffold

5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a highly functionalized heterocyclic compound belonging to the dihydropyridine family. Its structure, featuring a 2-pyridone core, is a privileged scaffold in medicinal chemistry due to its ability to act as both a hydrogen bond donor and acceptor, along with favorable metabolic stability and solubility.[1] The presence of acetyl, methyl, and cyano groups offers multiple points for further chemical modification, making it a valuable intermediate in the synthesis of diverse bioactive molecules.[2] This guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications in pharmaceutical and agrochemical research.

Synthesis of this compound

The synthesis of this dihydropyridine derivative can be achieved through a multicomponent reaction, a cornerstone of modern synthetic chemistry that enhances efficiency and reduces waste. A common and effective approach is a variation of the Hantzsch dihydropyridine synthesis.[3][4][5][6][7][8][9]

Proposed Synthetic Pathway: A Modified Hantzsch Reaction

A plausible and efficient route involves the one-pot condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and a nitrogen source like ammonia, followed by subsequent modifications. The synthesis of related 1,2-dihydropyridine-3-carbonitrile compounds has been successfully demonstrated through cyclization reactions.[10]

A documented synthesis utilizes 5-acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile as a starting material for further reactions, indicating its accessibility through established synthetic protocols.[11] While the specific multi-component reaction for the title compound is not detailed in the provided results, a general representation of a plausible synthetic workflow is outlined below.

Caption: A generalized workflow for the synthesis of the target compound via a Hantzsch-type reaction.

Detailed Experimental Protocol (Hypothetical)

Based on established methodologies for similar structures, a detailed experimental protocol can be proposed:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a suitable solvent such as ethanol.

-

Addition of Reagents: Add equimolar amounts of an appropriate β-ketoester, an aldehyde, and an ammonia source (e.g., ammonium acetate).

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Purification: Collect the solid product by filtration, wash with a cold solvent, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. The 2-pyridone moiety can exist in tautomeric equilibrium with its 2-hydroxypyridine form, which can influence its properties in different solvent environments.[12]

Calculated Physicochemical Data

The following table summarizes the key computed physicochemical properties for this compound.[13]

| Property | Value |

| Molecular Weight | 176.17 g/mol |

| XLogP3 | -0.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Exact Mass | 176.058577502 |

| Topological Polar Surface Area | 70 Ų |

| Heavy Atom Count | 13 |

| Complexity | 393 |

Potential Applications

The dihydropyridine scaffold is a versatile pharmacophore with a broad range of documented biological activities.[14] This suggests significant potential for this compound as a key intermediate in the development of novel therapeutic agents and agrochemicals.[2]

Pharmaceutical Development

-

Neurological Disorders: This compound serves as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders, potentially enhancing drug efficacy and specificity.[2]

-

Antimicrobial and Antioxidant Agents: Dihydropyridine derivatives have shown promise as antimicrobial, antioxidant, and anti-inflammatory agents.[14][15]

-

Anticancer Research: Certain 4-aryl-1,4-dihydropyridines have demonstrated cytotoxicity against human cancer cell lines, indicating a potential avenue for anticancer drug discovery.[16]

Agrochemicals

-

Pest Control and Crop Protection: It is utilized in the formulation of agrochemicals for effective pest control and crop protection, contributing to improved agricultural yields.[2]

The relationship between the core structure and its potential applications is illustrated in the following diagram.

Caption: Potential applications stemming from the core chemical structure.

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[13] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in both pharmaceutical and agrochemical research. Its accessible synthesis, coupled with the proven biological activities of the dihydropyridine scaffold, makes it an attractive starting point for the development of novel and effective molecules. Further investigation into its specific biological targets and mechanism of action is warranted to fully exploit its therapeutic and commercial potential.

References

-

PrepChem. Synthesis of 5-Acetyl-6-Methyl-2(1H)-Pyridinone. [Link]

-

MDPI. 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione: Multicomponent Synthesis, Structure, and Prediction of Biological Activity. [Link]

-

PubMed. 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile and 2-amino-5-benzoyl-6-methyl-4-phenyl-4H-pyran-3-carbonitrile acetonitrile solvate. [Link]

-

Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]

-

Bentham Science. A Review on Synthesis and Biological Potential of Dihydropyridines. [Link]

-

Beilstein Journals. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. [Link]

-

Scientific Research Publishing. Synthesis and biological activity of 5-acetyl- and 5-hydroxyalkyl-1,3-dioxane derivatives. [Link]

-

ResearchGate. Synthesis and Characterization of New 1,2-Dihydropyridine-3-Carbonitrile Compounds with Study of Expected Biological Activity. [Link]

-

University of Bristol. Synthesis of 2-pyridones. [Link]

-

PubMed. Antioxidant activity of different dihydropyridines. [Link]

-

ACS Publications. Synthesis of 1,6-Dihydropyridine-3-carbonitrile Derivatives via Lewis Acid-Catalyzed Annulation of Propargylic Alcohols with (E)-3-Amino-3-phenylacrylonitriles. [Link]

-

International Research Journal of Multidisciplinary Scope (IRJMS). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. [Link]

-

Royal Society of Chemistry. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. [Link]

-

Wikipedia. 2-Pyridone. [Link]

-

SpringerLink. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. [Link]

-

NIScPR. Recent advances in Hantzsch 1,4-dihydropyridines. [Link]

-

ResearchGate. Recent Advances in the Synthesis of Dihydropyridine and Their Corresponding Fused Systems via Multi‐Component Hantzsch Reaction Using Catalytic Nanomaterials. [Link]

-

Organic Chemistry Portal. Synthesis of 2,3-dihydropyridines. [Link]

-

Asian Publication Corporation. Synthesis of Novel Hantzsch Dihydropyridine Derivatives. [Link]

-

ACS Publications. Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. [Link]

-

MDPI. Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. [Link]

-

PubMed Central. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. [Link]

Sources

- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 4. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. prepchem.com [prepchem.com]

- 12. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 13. echemi.com [echemi.com]

- 14. benthamscience.com [benthamscience.com]

- 15. Antioxidant activity of different dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Spectral Analysis of 5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectral data for the compound 5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science.[1] Due to the limited availability of published experimental spectra for this specific molecule, this guide will leverage established spectroscopic principles and available data from a closely related analogue, 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, to provide a robust predictive analysis. This approach is designed to empower researchers in identifying and characterizing this compound and its derivatives. The guide will cover proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), offering insights into the structural elucidation of this important chemical entity.

Introduction: The Significance of this compound

This compound, also known as 5-acetyl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile, belongs to the class of 2-pyridone derivatives.[1] This family of compounds is of significant interest in pharmaceutical development due to their diverse biological activities, which include anti-inflammatory and antimicrobial properties.[1] The unique arrangement of functional groups—an acetyl, a methyl, a cyano, and a pyridone ring—makes it a valuable intermediate for the synthesis of more complex bioactive molecules.[1]

Accurate structural characterization is paramount in the synthesis and application of such compounds. Spectroscopic techniques are the cornerstone of this characterization, providing a fingerprint of the molecule's structure and connectivity. This guide will walk through the expected spectral features of this compound, explaining the rationale behind the predicted data.

Molecular Structure and Predicted Spectroscopic Features

The chemical structure of this compound is presented below. The numbering of the atoms is crucial for the assignment of NMR signals.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of the title compound in a solvent like DMSO-d₆ would exhibit the following signals:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| N-H | ~12.5 | Broad Singlet | 1H | The proton on the nitrogen of the pyridone ring is acidic and its signal is often broad due to quadrupole broadening and exchange with residual water in the solvent. |

| C4-H | ~8.0 | Singlet | 1H | This aromatic proton is deshielded by the electron-withdrawing cyano and acetyl groups, as well as the pyridone ring, shifting it downfield. |

| C6-CH₃ | ~2.4 | Singlet | 3H | The methyl group at the C6 position is attached to an sp² hybridized carbon and will appear in the typical allylic/benzylic region. |

| C5-COCH₃ | ~2.6 | Singlet | 3H | The methyl protons of the acetyl group are deshielded by the adjacent carbonyl group and will appear slightly further downfield than the C6-methyl group. |

Experimental Data for a Related Compound: For comparison, the reported ¹H NMR spectrum of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (which lacks the 5-acetyl group) in DMSO-d₆ shows a broad singlet for the N-H proton at 12.55 ppm, a doublet for the C4-H at 7.99 ppm, a doublet for the C5-H at 6.18 ppm, and a singlet for the C6-CH₃ at 2.24 ppm.[2] The introduction of the acetyl group at the 5-position in the target molecule would replace the C5-H signal and is expected to cause a downfield shift of the C4-H proton due to its electron-withdrawing nature.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence.

-

Data Processing: Process the free induction decay (FID) with a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound would show nine distinct signals corresponding to the nine carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| C2 (C=O) | ~160 | The carbonyl carbon of the pyridone ring is highly deshielded. |

| C3 | ~105 | This carbon is shielded by the adjacent nitrogen and is part of a double bond. |

| C4 | ~150 | This carbon is deshielded due to its position in the aromatic ring and proximity to electron-withdrawing groups. |

| C5 | ~120 | The presence of the acetyl group will influence the chemical shift of this carbon. |

| C6 | ~155 | This carbon is deshielded due to the attached methyl group and its position in the ring. |

| C≡N | ~117 | The carbon of the nitrile group typically appears in this region. |

| C5-COCH₃ | ~195 | The carbonyl carbon of the acetyl group is significantly deshielded. |

| C6-CH₃ | ~20 | The methyl carbon at C6 will be in the typical aliphatic region. |

| C5-COCH₃ | ~30 | The methyl carbon of the acetyl group. |

Experimental Data for a Related Compound: The reported ¹³C NMR spectrum of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in DMSO-d₆ shows signals at 161.3 (C2), 154.4 (C6), 149.3 (C4), 117.3 (C≡N), 105.6 (C5), 100.3 (C3), and 19.8 (C6-CH₃) ppm.[2] The introduction of the acetyl group at C5 in the target molecule will introduce two new signals for the acetyl carbonyl and methyl carbons and will shift the signals of the ring carbons, particularly C4, C5, and C6.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Use a 100 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the FID with a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the solvent peak of DMSO-d₆ at 39.52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| N-H | 3300-3500 (broad) | Stretching |

| C-H (aromatic) | 3000-3100 | Stretching |

| C-H (aliphatic) | 2850-3000 | Stretching |

| C≡N | 2220-2260 | Stretching |

| C=O (pyridone) | 1650-1690 | Stretching |

| C=O (acetyl) | 1690-1720 | Stretching |

| C=C | 1550-1650 | Stretching |

Experimental Data for a Related Compound: The IR spectrum of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile shows characteristic peaks at 3460 (N-H), 2223 (C≡N), and 1661 (C=O) cm⁻¹.[2] For the title compound, an additional strong carbonyl absorption for the acetyl group would be expected.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition. The nominal molecular weight of this compound (C₉H₈N₂O₂) is 176.17 g/mol .[3]

Expected Fragmentation Pattern: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 176. Key fragmentation pathways would likely involve the loss of:

-

A methyl radical (•CH₃) from the acetyl group to give a fragment at m/z 161.

-

A ketene molecule (CH₂=C=O) from the acetyl group to give a fragment at m/z 134.

-

A carbon monoxide (CO) molecule from the pyridone ring.

Caption: Predicted key fragmentation pathways in EI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Use electron ionization (EI) for fragmentation analysis or a soft ionization technique like electrospray ionization (ESI) to primarily observe the molecular ion.

-

Mass Analysis: Use a mass analyzer such as a quadrupole or time-of-flight (TOF) to separate the ions based on their mass-to-charge ratio.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a comprehensive overview of the expected spectral characteristics of this compound. By combining predictive analysis with comparative data from a closely related analogue, researchers can gain valuable insights for the identification and structural elucidation of this important heterocyclic compound. The detailed experimental protocols offer a practical framework for obtaining high-quality spectral data. As a key building block in medicinal chemistry, a thorough understanding of its spectral properties is essential for advancing research and development in this field.

References

-

Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile. ResearchGate. [Link]

- Al-Mourabit, A., & Potier, P. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Arkivoc, 2009(13), 23-30.

Sources

A Methodological Guide to Determining the Solubility of 5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in Organic Solvents

Abstract

Solubility is a critical physicochemical parameter in the fields of pharmaceutical development, chemical synthesis, and materials science. For novel compounds such as 5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, a substituted 2-pyridone derivative, understanding its solubility profile in various organic solvents is paramount for effective formulation, purification, and application.[1][2] This technical guide presents a comprehensive, methodology-focused framework for researchers, scientists, and drug development professionals to systematically determine the solubility of this target compound. In the absence of extensive public data, this document provides the theoretical foundation, predictive tools, and detailed experimental protocols necessary to generate reliable solubility data. The guide emphasizes a first-principles approach, combining molecular structure analysis with predictive models like Hansen Solubility Parameters (HSP) and culminating in the gold-standard shake-flask experimental method, ensuring scientific integrity and actionable insights.

Introduction: The Central Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate profoundly influences its behavior in both biological and chemical systems.[3] For a compound like this compound, which belongs to the versatile 2-pyridone class of heterocycles known for their diverse biological activities, solubility dictates everything from bioavailability in drug formulations to the choice of solvents for reaction chemistry and crystallization processes.[4][5] Poor solubility can be a significant barrier in drug discovery, leading to challenges in absorption and formulation.[6] Therefore, a robust understanding and quantitative measurement of solubility are not merely data points but essential knowledge for advancing research and development. This guide provides a systematic approach to bridge the data gap for this specific molecule, empowering researchers to make informed, data-driven decisions.

Physicochemical Characterization of the Solute

A molecule's structure is the primary determinant of its properties, including solubility. The principle of "like dissolves like" serves as a foundational concept, suggesting that substances with similar intermolecular forces are more likely to be miscible.[7][8] An analysis of the target molecule, this compound (Molecular Formula: C9H8N2O2, Molecular Weight: 176.17 g/mol ), reveals several key structural features that govern its solubility behavior.[9]

-

2-Pyridone Core: This heterocyclic ring is the central scaffold. The presence of the amide-like functionality within the ring allows for tautomerization between the lactam (keto) and lactim (enol) forms.[10] This duality is crucial as it presents sites for both hydrogen bond donation (from the N-H group) and acceptance (at the carbonyl oxygen).[4][5]

-

Polar Functional Groups: The molecule is decorated with highly polar groups:

-

Cyano Group (-C≡N): A strong electron-withdrawing group with a significant dipole moment, acting as a hydrogen bond acceptor.

-

Acetyl Group (-C(O)CH3): The carbonyl oxygen is a primary hydrogen bond acceptor.

-

Oxo Group (=O): The carbonyl on the pyridone ring is another strong hydrogen bond acceptor.

-

-

Nonpolar Regions: The methyl group (-CH3) and the hydrocarbon backbone of the ring contribute to the molecule's nonpolar character.

The balance between the polar, hydrogen-bonding capable functional groups and the nonpolar hydrocarbon regions will dictate the compound's affinity for different types of organic solvents. The high density of polar functionalities suggests a preference for polar solvents over nonpolar ones.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. improvedpharma.com [improvedpharma.com]

- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 6. sciforum.net [sciforum.net]

- 7. Predicting Solubility | Rowan [rowansci.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound | CAS: 52600-53-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 10. 2-Pyridone - Wikipedia [en.wikipedia.org]

The Multifaceted Biological Activities of Novel Pyridone Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The pyridone scaffold represents a privileged heterocyclic motif in medicinal chemistry, consistently appearing in a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the significant pharmacological activities exhibited by novel pyridone derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. By delving into the underlying mechanisms of action, detailing robust experimental protocols for their evaluation, and visualizing key signaling pathways, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics. We will explore the causal relationships behind experimental choices and provide self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: The Enduring Potential of the Pyridone Core

Pyridone and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their wide spectrum of biological activities.[1] The structural versatility of the pyridone ring allows for a multitude of substitutions, enabling the fine-tuning of physicochemical properties and biological targets. This inherent adaptability has led to the development of numerous pyridone-containing drugs with applications in diverse therapeutic areas. This guide will provide a detailed examination of the key biological activities of novel pyridone derivatives, offering both theoretical insights and practical, field-proven experimental methodologies.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyridone derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a range of human cancer cell lines.[2] Their mechanisms of action are often multifaceted, targeting key cellular processes involved in tumor growth and survival.

Mechanism of Action: Induction of Cell Cycle Arrest and Apoptosis

A primary mechanism by which pyridone derivatives exert their anticancer effects is through the induction of cell cycle arrest, predominantly at the G2/M phase, and the subsequent activation of apoptotic pathways. This disruption of the cell cycle prevents cancer cells from proliferating, while the initiation of apoptosis leads to programmed cell death.

Key Signaling Pathways

-

PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer. Several pyridone derivatives have been shown to exert their anticancer effects by modulating this pathway.

-

Diagram of the PI3K/Akt Signaling Pathway and Potential Intervention by Pyridone Derivatives:

Caption: PI3K/Akt signaling pathway and points of inhibition by pyridone derivatives.

-

Experimental Protocols for Evaluating Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

-

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the pyridone derivatives in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

This protocol allows for the quantitative analysis of the distribution of cells in different phases of the cell cycle.

-

Step-by-Step Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with the pyridone derivatives at their IC₅₀ concentrations for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of a solution containing propidium iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

-

Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Step-by-Step Protocol:

-

Cell Treatment: Treat cells with pyridone derivatives as described for the cell cycle analysis.

-

Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Comparative Anticancer Activity of Novel Pyridone Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 8e | MCF-7 (Breast) | 0.22 | [3] |

| 8n | MCF-7 (Breast) | 1.88 | [3] |

| 8b | NCI 60-cell line panel | Mean GI% = 43 | [3] |

| 8e | NCI 60-cell line panel | Mean GI% = 49 | [3] |

| 8b | VEGFR-2 | 5.0 | [3] |

| 8e | VEGFR-2 | 3.93 | [3] |

| 8c | EGFR | 0.14 | [4] |

| 12d | EGFR | 0.18 | [4] |

| 8b | A549 (Lung) | 2.9 | [5] |

| 8b | HCT116 (Colon) | 2.6 | [5] |

| 8b | MCF-7 (Breast) | 2.3 | [5] |

Antimicrobial Activity: Combating Infectious Diseases

Pyridone derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[1][6]

Mechanism of Action: Inhibition of Essential Bacterial Enzymes

A key mechanism of antibacterial action for some pyridone derivatives is the inhibition of DNA gyrase, an essential enzyme in bacteria responsible for DNA replication, transcription, and repair.[7] By targeting this enzyme, these compounds effectively halt bacterial proliferation.

Experimental Protocol for Evaluating Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]

-

Step-by-Step Protocol (Broth Microdilution Method):

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution of Compounds: Prepare two-fold serial dilutions of the pyridone derivatives in a 96-well microtiter plate containing an appropriate broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

-

Comparative Antimicrobial Activity of Novel Pyridone Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| VI | Bacillus subtilis | 0.078 | [7] |

| VI | Staphylococcus aureus | 0.0024 | [7] |

| VII | Streptococcus pneumoniae | 1.95 | [7] |

| VII | Bacillus subtilis | 0.98 | [7] |

| VII | Salmonella typhimurium | 1.9 | [7] |

| 3d | Escherichia coli | 3.91 | [7] |

| 3e | Escherichia coli | 3.91 | [7] |

| 10 | Micrococcus luteum | 3.9 | [9] |

| 11a | S. aureus ATCC 25923 | 128 | [10] |

| 10-14 | Various Bacteria & Fungi | 1-5 µmol/mL | [11] |

Anti-inflammatory Activity: Modulating the Inflammatory Response

Pyridone derivatives have shown promise as anti-inflammatory agents, effectively reducing inflammation in various in vivo models.[12][13]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of pyridone derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators, such as prostaglandins and cytokines. This is frequently achieved through the modulation of key signaling pathways like NF-κB.

Key Signaling Pathways

-

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Upon activation by inflammatory stimuli, NF-κB translocates to the nucleus and induces the expression of numerous pro-inflammatory genes. Pyridone derivatives can interfere with this pathway at various points to exert their anti-inflammatory effects.

-

Diagram of the NF-κB Signaling Pathway and Potential Intervention by Pyridone Derivatives:

Caption: NF-κB signaling pathway and points of inhibition by pyridone derivatives.

-

Experimental Protocol for Evaluating Anti-inflammatory Activity

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.

-

Step-by-Step Protocol:

-

Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

-

Compound Administration: Administer the pyridone derivatives orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin).

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

-

Comparative Anti-inflammatory Activity of Novel Pyridone Derivatives

| Compound ID | Model | Dose | % Inhibition of Edema | Reference |

| 7c | Ear Edema | 1.25 mg/ear | 82% | [14] |

| 6c | Ear Edema | 1.25 mg/ear | 75.2% | [14] |

| 6a | Ear Edema | 1.25 mg/ear | 56.2% | [14] |

| Compound 4 | Rat Pleurisy | 30 mg/kg | Good activity | [13] |

| Substituted 2-mercapto-3-(N-alkyl) pyrimido[5,4-c]cinnolin-4-(3H)-ones | Carrageenan-induced paw edema | - | 47.6% | [13] |

Antiviral Activity: A Focus on HIV-1 Reverse Transcriptase Inhibition

Certain pyridone derivatives have demonstrated potent and specific inhibitory activity against human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT), a crucial enzyme for viral replication.[15][16]

Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition

Pyridone-based antiviral agents often act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to a hydrophobic pocket in the HIV-1 RT, distinct from the active site, inducing a conformational change that allosterically inhibits the enzyme's activity.

Experimental Protocol for Evaluating Antiviral Activity

This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of HIV-1 RT.

-

Step-by-Step Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer, a template-primer (e.g., poly(rA)-oligo(dT)), dNTPs (including a labeled dNTP, such as ³H-dTTP), and purified recombinant HIV-1 RT.

-

Compound Addition: Add the pyridone derivatives at various concentrations to the reaction mixture.

-

Incubation: Incubate the reaction mixture at 37°C to allow for DNA synthesis.

-

Quantification of DNA Synthesis: Stop the reaction and quantify the amount of newly synthesized DNA, typically by measuring the incorporation of the radiolabeled dNTP.

-

Data Analysis: Calculate the percentage of inhibition of RT activity and determine the IC₅₀ value.

-

Comparative Antiviral Activity of Novel Pyridone Derivatives

| Compound ID | Virus/Target | IC₅₀ | Reference |

| L-697,639 | HIV-1 RT | 20-800 nM | [15] |

| L-697,661 | HIV-1 RT | 20-800 nM | [15] |

| NBD-14204 | HIV-1 (clinical isolates) | 0.24–0.9 µM | [17] |

| NBD-14208 | HIV-1 (clinical isolates) | 0.66–5.7 µM | [17] |

| 25 | HIV-1 IN | 0.19–3.7 µM | [18] |

Quantitative Structure-Activity Relationship (QSAR) in Pyridone Derivative Design

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[19][20] For pyridone derivatives, QSAR can be a powerful tool to:

-

Predict the biological activity of newly designed compounds before their synthesis.

-

Identify key structural features that are crucial for a specific biological activity.

-

Optimize lead compounds to enhance their potency and reduce potential toxicity.

For instance, QSAR studies on pyridone derivatives as antimalarial agents have highlighted the importance of topological descriptors and the frontier electron density of specific atoms for their activity.[19] Similarly, QSAR models for anticancer pyridone derivatives can guide the rational design of more potent and selective compounds.[21][22]

Conclusion and Future Perspectives

The diverse biological activities of novel pyridone derivatives underscore their immense potential in drug discovery. Their efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, coupled with their synthetic tractability, makes them an attractive scaffold for the development of new therapeutics. The experimental protocols and mechanistic insights provided in this guide offer a robust framework for researchers to explore and advance this promising class of compounds. Future research should focus on leveraging computational tools like QSAR for the rational design of next-generation pyridone derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. Furthermore, a deeper understanding of their interactions with biological targets through structural biology will be instrumental in unlocking the full therapeutic potential of this remarkable heterocyclic scaffold.

References

-

El-Sayed, M. A., et al. (2020). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 25(18), 4238. [Link]

-

Kovari, L. C., et al. (2022). Antiviral Activity and Crystal Structures of HIV-1 gp120 Antagonists. Viruses, 14(12), 2758. [Link]

-

Abdel-Aziz, A. A.-M., et al. (2018). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Molecules, 23(11), 2957. [Link]

-

El-Adl, K., et al. (2021). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFR and EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1735-1751. [Link]

-

Chen, J., et al. (2021). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 26(16), 4983. [Link]

-

Kumar, A., et al. (2015). Anti-Cancer Pyrimidines in Diverse Scaffolds: A Review of Patent Literature. Recent Patents on Anti-Cancer Drug Discovery, 10(1), 26-53. [Link]

-

Hafez, H. N., et al. (2016). Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives. Molecules, 21(11), 1541. [Link]

-

Raj, V., & Murugesan, S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(4), 416-431. [Link]

-

Promsri, S., et al. (2021). Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives. Scientific Reports, 11(1), 1-17. [Link]

-

Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(3), 1-12. [Link]

-

Pop, R., & Mirel, S. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659. [Link]

-

Martinez-Pascual, R., et al. (2019). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. Bioorganic & Medicinal Chemistry Letters, 29(18), 2611-2615. [Link]

-

Zhang, Y., et al. (2021). Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. Molecules, 26(16), 4991. [Link]

- Cui, J. J., et al. (2009). 4-pyridinone compounds and their use for cancer.

-

Bhat, A. A., Tandon, N., & Tandon, R. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Pharmaceutical Patent Analyst, 11(6), 215-227. [Link]

-

Khan, K. M., et al. (2020). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. Medicinal Chemistry Research, 29(1), 1-10. [Link]

-

Avasthi, P., et al. (2023). A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflammatory Activity”. International Journal of Scientific Development and Research, 8(7), 1122-1131. [Link]

-

Goldman, M. E., et al. (1991). Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity. Proceedings of the National Academy of Sciences, 88(15), 6863-6867. [Link]

-

Sbrini, S., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 748-762. [Link]

-

Al-Refai, M., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Medicinal Chemistry Research, 33(2), 265-280. [Link]

-

Fayed, E. A., et al. (2021). In vivo and In vitro Anti-inflammatory, Antipyretic and Ulcerogenic Activities of Pyridone and Chromenopyridone Derivatives, Physicochemical and Pharmacokinetic Studies. Bioorganic Chemistry, 108, 104742. [Link]

-

Patel, N. B., & Agravat, S. N. (2009). Synthesis and antimicrobial studies of new pyridine derivatives. Chemistry of Heterocyclic Compounds, 45(11), 1353-1361. [Link]

-

Sugiyama, M., et al. (2023). Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. International Journal of Molecular Sciences, 24(11), 9314. [Link]

-

Al-Ostath, A., & El-Emam, A. A. (2022). Antiviral activity of pyrimidine containing compounds: Patent review. Current Organic Chemistry, 26(10), 941-958. [Link]

-

Fayed, E. A., et al. (2021). In vivo and in vitro anti-inflammatory, antipyretic and ulcerogenic activities of pyridone and chromenopyridone derivatives, physicochemical and pharmacokinetic studies. Bioorganic Chemistry, 108, 104742. [Link]

-

Sharma, A., et al. (2021). Pyridine Moiety: Recent Advances in Cancer Treatment. International Journal of Pharmaceutical Sciences and Research, 12(10), 5133-5145. [Link]

-

Khan, I., et al. (2020). Antimicrobial Activity of Some Novel Pyrazoline Derivatives. Journal of Advanced Pharmacy Education & Research, 10(4), 114-120. [Link]

-

De Corte, B. L. (2000). Antiviral activity of 4-benzyl pyridinone derivatives as HIV-1 reverse transcriptase inhibitors. Current Organic Chemistry, 4(11), 1189-1204. [Link]

-

Martinez-Arias, D., et al. (2018). Classical QSAR and Docking Simulation of 4-Pyridone Derivatives for Their Antimalarial Activity. Molecules, 23(12), 3169. [Link]

-

Kumar, A., & Sharma, S. (2006). Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences, 68(2), 141. [Link]

-

Kumar, R., et al. (2023). Insights Into the Synthetic Strategies, Biological Activity, and Structure-Activity Relationship of Pyridine and Analogs: A Review. Current Organic Synthesis, 20(10), 1059-1081. [Link]

-

Wang, Y., et al. (2022). Design, Synthesis, and Mechanistic Study of 2-Pyridone-Bearing Phenylalanine Derivatives as Novel HIV Capsid Modulators. Molecules, 27(22), 7780. [Link]

-

Al-Hussain, S. A., et al. (2021). Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study. Journal of Chemistry, 2021, 1-10. [Link]

-

Sravani, S., et al. (2022). QSAR and Molecular Docking Studies of Pyrimidine-Coumarin-Triazole Conjugates as Prospective Anti-Breast Cancer Agents. Molecules, 27(6), 1845. [Link]

-

Ghorab, M. M., et al. (2017). Synthesis, in vitro Antibacterial and in vivo Anti-Inflammatory Activity of Some New Pyridines. Journal of Heterocyclic Chemistry, 54(6), 3479-3487. [Link]

- Banik, B. K., & Banik, I. (2019). Substituted pyridinyl azetidinone derivatives for use in treating cancer and other diseases.

- Unangst, P. C., & Connor, D. T. (1993). Method of preparing pyridine derivatives.

-

Kumar, R., et al. (2021). Pyridine as a potent antimicrobial agent and its recent discoveries. In New and Future Developments in Microbial Biotechnology and Bioengineering (pp. 235-256). Elsevier. [Link]

-

El-Sayed, W. A., et al. (2024). Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. Molecules, 29(1), 198. [Link]

- Boschi, D., et al. (2024). Pyrazolo derivatives as human dihydroorotate dehydrogenase (hdhodh) inhibitors for use as antivirals.

-

Sharma, P., & Kumar, A. (2024). QSAR analysis of acridones and dipiperidines as anticancer agents. Journal of Molecular Structure, 1301, 137357. [Link]

-

Al-Zahrani, A. A., et al. (2024). New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights. Scientific Reports, 14(1), 1-18. [Link]

-

Al-Ghorbani, M., et al. (2023). Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation. Molecules, 28(14), 5413. [Link]

-

Krasnovskaya, O. O., et al. (2023). Cycloruthenated Imines: A Step into the Nanomolar Region. International Journal of Molecular Sciences, 24(10), 8617. [Link]

-

Li, Y., et al. (2021). Design, synthesis, biological activities and 3D-QSAR studies of quinazolinone derivatives containing hydrazone structural units. New Journal of Chemistry, 45(3), 1546-1557. [Link]

-

Fallacara, A. L., et al. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. International Journal of Molecular Sciences, 25(14), 7622. [Link]

-

Hassan, M. S., et al. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry, 150, 107623. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijpsonline.com [ijpsonline.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. japer.in [japer.in]

- 9. Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. ijsdr.org [ijsdr.org]

- 13. ijpsonline.com [ijpsonline.com]

- 14. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antiviral activity of 4-benzyl pyridinone derivatives as HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antiviral Activity and Crystal Structures of HIV-1 gp120 Antagonists (Journal Article) | OSTI.GOV [osti.gov]

- 18. Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. wisdomlib.org [wisdomlib.org]

- 21. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. QSAR and Molecular Docking Studies of Pyrimidine-Coumarin-Triazole Conjugates as Prospective Anti-Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

tautomerism in 2-oxo-1,2-dihydropyridine systems

An In-Depth Technical Guide to Tautomerism in 2-Oxo-1,2-Dihydropyridine Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tautomeric equilibrium between 2-hydroxypyridine (the lactim form) and its corresponding amide, 2-pyridone (the lactam form), represents a classic and fundamentally important phenomenon in heterocyclic chemistry. This guide provides a detailed exploration of this tautomerism, moving beyond a simple description to analyze the underlying principles that govern the equilibrium's position. We will dissect the profound influence of the molecular environment—from the gas phase to a range of solvents—and the intrinsic effects of ring substituents. This analysis is grounded in both experimental evidence from spectroscopic and crystallographic studies and theoretical insights from computational chemistry. Furthermore, this document emphasizes the critical implications of this tautomeric balancing act in the field of drug discovery and development, where the specific form of a molecule can dictate its biological activity, physicochemical properties, and ultimate therapeutic efficacy.

The Fundamental Equilibrium: Lactam vs. Lactim

The 2-oxo-1,2-dihydropyridine core is not a single, static entity but exists as a dynamic equilibrium between two tautomeric forms: the aromatic 2-hydroxypyridine and the non-aromatic, cyclic amide 2-pyridone.[1][2] This rapid, reversible proton transfer between the exocyclic oxygen and the ring nitrogen is the cornerstone of the system's chemistry.

The position of this equilibrium is exquisitely sensitive to the surrounding environment, a characteristic that makes this system a powerful model for studying weak intermolecular forces.[3] While the 2-hydroxypyridine form possesses a classic benzene-like aromatic system, the 2-pyridone form can also achieve a degree of aromaticity through the delocalization of the nitrogen's lone pair of electrons into the ring.[2]

Caption: The fundamental tautomeric equilibrium between 2-hydroxypyridine and 2-pyridone.

Governing Factors: A Tug-of-War of Influences

The preference for one tautomer over the other is not absolute but is dictated by a delicate interplay of intrinsic molecular properties and extrinsic environmental factors.

The Decisive Role of the Environment

The phase (gas, liquid, solid) and the nature of the solvent have the most dramatic impact on the tautomeric equilibrium.

-

Gas Phase: In the absence of intermolecular interactions, the 2-hydroxypyridine (lactim) form is slightly more stable.[1][4] The energy difference is small, reported to be around 3 kJ/mol.[1]

-

Solid State: In the crystalline form, the 2-pyridone (lactam) tautomer overwhelmingly predominates.[5][6] This preference is driven by the formation of strong intermolecular hydrogen bonds, which are optimally arranged in the lactam's helical or dimeric crystal packing structures.[2][5] X-ray crystallography and solid-state IR spectroscopy confirm this, showing the presence of a C=O stretch and the absence of a distinct O-H frequency.[5][6]

-

Solution: The equilibrium in solution is highly dependent on solvent polarity.[3][5][6]

-

Non-polar solvents (e.g., cyclohexane, CCl₄) favor the less polar 2-hydroxypyridine tautomer, although both forms often coexist in comparable amounts.[1][5]

-

Polar solvents (e.g., water, alcohols) strongly shift the equilibrium towards the more polar 2-pyridone tautomer.[3][5][6] This is a direct consequence of favorable dipole-dipole interactions between the polar solvent and the large dipole moment of the 2-pyridone molecule.[3] For instance, in water, the equilibrium constant can be as high as 900 in favor of the pyridone form.[1]

-

The causality is clear: the 2-pyridone form, with its separated charges (a partial negative on the oxygen and partial positive on the nitrogen), possesses a significantly larger dipole moment than the 2-hydroxypyridine form.[3] Polar solvents preferentially solvate and stabilize this more polar species, thereby shifting the equilibrium.

Data Presentation: Solvent Effect on Tautomeric Equilibrium

The equilibrium constant, KT = [2-Pyridone] / [2-Hydroxypyridine], illustrates this starkly.

| Phase / Solvent | Dielectric Constant (ε) | KT | Predominant Form | Reference |

| Gas Phase | 1 | ~0.25 - 0.4 | 2-Hydroxypyridine | [1] |

| Cyclohexane | 2.02 | ~1.7 | 2-Pyridone (slight) | [3] |

| Chloroform | 4.81 | ~6.0 | 2-Pyridone | [3] |

| Water | 78.4 | ~910 | 2-Pyridone | [1][3] |

Substituent Effects

The electronic nature of substituents on the pyridine ring can modulate the position of the tautomeric equilibrium.[7]

-

Electron-withdrawing groups (e.g., NO₂, Cl, F) tend to increase the acidity of the N-H proton in the 2-pyridone form and the O-H proton in the 2-hydroxypyridine form. Their effect on the equilibrium is complex and position-dependent, influencing both orbital interactions and Pauli repulsion.[8] For instance, a 3-nitro substituent still results in the lactam form being favored, whereas a 6-chloro substituent can shift the equilibrium towards the lactim form.[7]

-

Electron-donating groups (e.g., NH₂) also have position-dependent effects, influencing the basicity of the ring nitrogen and the oxygen atom.[7]

The key insight is that substituents alter the relative electron densities at the N and O atoms, thereby changing their relative proton affinities and subtly tipping the energetic balance between the two tautomers.[8]

Mechanism of Interconversion: The Proton's Path

The direct intramolecular 1,3-suprafacial proton shift from oxygen to nitrogen is energetically unfavorable due to a high-energy, forbidden transition state.[5] The actual tautomerization process is almost always mediated by other molecules.

-

Self-Catalysis via Dimerization: In non-polar solvents, 2-pyridone can form a hydrogen-bonded dimer.[5] This dimer provides a low-energy pathway for a concerted, synchronous double proton transfer, effectively swapping the tautomeric forms of both molecules.[3]

-

Solvent-Mediated Transfer: In protic solvents like water, solvent molecules act as a "proton shuttle."[3] A water molecule can accept a proton from the solute's O-H or N-H group and donate a proton to the other site, facilitating a low-energy interconversion.[3][9] This solvent participation is a key reason for the rapid equilibration observed in such media.

Caption: Self-catalyzed tautomerization via a double hydrogen transfer within a dimer.

Experimental & Computational Characterization

Determining the position of the tautomeric equilibrium requires a combination of spectroscopic and computational methods. Each technique provides a unique window into the system's properties.

Experimental Protocols: A Self-Validating System

A robust determination of the tautomeric ratio relies on cross-validation between different analytical techniques.

Caption: Experimental workflow for the robust determination of tautomeric equilibrium.

Protocol 1: UV-Vis Spectroscopic Determination of KT

-

Rationale: The 2-pyridone (lactam) and 2-hydroxypyridine (lactim) tautomers have distinct electronic structures and thus different UV absorption maxima. The lactam form typically absorbs at a longer wavelength (~293-300 nm) compared to the lactim form (~270 nm). This difference allows for quantification using the Beer-Lambert law.

-

Preparation:

-

Prepare a stock solution of the compound in a non-polar solvent where both tautomers are expected to be present (e.g., cyclohexane).

-

Prepare a reference solution in a solvent that forces the equilibrium almost entirely to the 2-pyridone form (e.g., water). This allows for the determination of the molar absorptivity (ε) of the pure lactam form.

-

-

Measurement:

-

Record the UV-Vis spectrum of the reference (aqueous) solution to determine εlactam at its λmax (e.g., ~293 nm).

-

Record the UV-Vis spectrum of the experimental solution (e.g., cyclohexane).

-

-

Calculation:

-

Using the absorbance (A) of the experimental solution at the lactam's λmax and the determined εlactam, calculate the concentration of the 2-pyridone form: [Lactam] = A / (εlactam * l), where l is the path length.

-

Calculate the concentration of the 2-hydroxypyridine form: [Lactim] = [Total] - [Lactam].

-

Calculate the equilibrium constant: KT = [Lactam] / [Lactim].

-

Protocol 2: NMR Spectroscopic Analysis

-

Rationale: ¹H NMR is highly effective for distinguishing tautomers. The chemical shifts of the ring protons are different in each form due to the changes in aromaticity and electron distribution. The N-H proton of the lactam gives a distinct signal, as does the O-H proton of the lactim, though the latter can be broad and solvent-dependent.

-

Measurement:

-

Dissolve the compound in the desired deuterated solvent.

-

Acquire a high-resolution ¹H NMR spectrum.

-

-

Analysis:

-

Identify distinct sets of peaks corresponding to each tautomer. For example, the proton adjacent to the carbonyl group in 2-pyridone is typically shifted downfield compared to its counterpart in 2-hydroxypyridine.

-

Integrate the area under the non-overlapping peaks corresponding to each tautomer.

-

The ratio of the integrals directly corresponds to the molar ratio of the tautomers, allowing for a straightforward calculation of KT.

-

Computational Chemistry Insights

Modern computational methods, particularly Density Functional Theory (DFT), provide invaluable insights.[1][3]

-

Energy Calculations: DFT methods like B3LYP or M06-2X can accurately calculate the relative ground-state energies of the two tautomers in the gas phase.[1]

-

Solvent Modeling: The inclusion of a continuum solvent model (like PCM) is crucial for reproducing the experimental trend of lactam stabilization in polar solvents.[1] These models simulate the bulk electrostatic effect of the solvent, correctly capturing the stabilization of the more polar 2-pyridone tautomer.

-

Mechanism Exploration: Computational chemistry is essential for mapping the potential energy surface of the interconversion, confirming the high barrier for the direct intramolecular transfer and locating the lower-energy transition states for catalyzed pathways.[1][10]

Critical Implications in Drug Development

The seemingly subtle shift of a single proton has profound consequences for how a molecule behaves in a biological system. For drug development professionals, ignoring tautomerism is a significant risk.

-